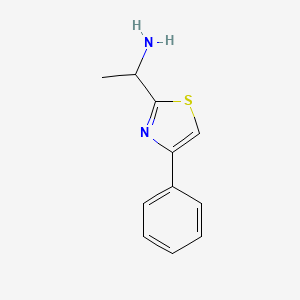

1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

1-(4-phenyl-1,3-thiazol-2-yl)ethanamine |

InChI |

InChI=1S/C11H12N2S/c1-8(12)11-13-10(7-14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3 |

InChI Key |

UYFMXZVUEUHZLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1 4 Phenyl 1,3 Thiazol 2 Yl Ethan 1 Amine and Its Derivatives

Established Methodologies for Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods established over the years. These methods provide access to a wide array of substituted thiazoles, which serve as crucial intermediates in organic synthesis.

Hantzsch Thiazole Synthesis and its Variants

The most classical and widely utilized method for thiazole synthesis is the Hantzsch reaction, first described in 1887. tandfonline.com This reaction involves the condensation of an α-haloketone with a thioamide. tandfonline.comderpharmachemica.com The versatility of this method allows for the synthesis of thiazoles with various substituents at the 2-, 4-, and 5-positions by simply changing the starting materials. tandfonline.com

The general mechanism involves the initial nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. researchgate.net Numerous variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These variants include the use of microwave irradiation, ultrasonic irradiation, and various catalysts, which can significantly enhance the reaction efficiency. nih.govmdpi.com For instance, microwave-assisted Hantzsch reactions have been shown to produce 2-aminothiazole (B372263) derivatives in high yields (up to 95%) in as little as 30 minutes. nih.gov

Cyclocondensation Reactions for 2-Aminothiazole Derivatives

Cyclocondensation reactions are a broad class of reactions that form the bedrock of heterocyclic synthesis, including that of 2-aminothiazoles. The Hantzsch synthesis is itself a prime example of such a reaction. Specifically for 2-aminothiazole derivatives, the most common approach is the reaction between an α-halocarbonyl compound and thiourea (B124793). tandfonline.comnih.gov This reaction provides a direct and efficient route to the 2-amino-substituted thiazole core. nih.gov

The process can be carried out under various conditions, from refluxing in ethanol (B145695) to catalyst-free reactions in water at ambient temperature. mdpi.com The choice of solvent and catalyst can influence the reaction rate and yield. For example, the reaction can be promoted by bases or proceed under neutral or acidic conditions. The cyclocondensation of phenacyl bromides with thiourea is a frequently employed strategy to obtain 4-aryl-2-aminothiazoles. nih.gov

Synthetic Routes to 4-Phenyl-1,3-thiazol-2-amine Scaffolds

The 4-phenyl-1,3-thiazol-2-amine scaffold is a key precursor for many derivatives, including the target compound of this article. Its synthesis is reliably achieved through the Hantzsch reaction.

Synthesis from Phenacyl Bromide Derivatives and Thioureas

The most direct and widely adopted method for synthesizing the 4-phenyl-1,3-thiazol-2-amine core is the condensation of a phenacyl bromide (α-bromoacetophenone) with thiourea. nih.gov This reaction is robust and can be performed using various substituted phenacyl bromides to generate a library of 4-aryl-1,3-thiazol-2-amines. nih.gov The reaction is typically conducted in a solvent such as ethanol, and often under reflux. nih.gov Recent advancements have focused on optimizing these conditions for better efficiency and sustainability.

Several catalytic systems have been developed to facilitate this transformation, including the use of silica-supported tungstosilisic acid and copper silicate. mdpi.comnih.gov These catalysts can reduce reaction times and allow for easier product purification. Both conventional heating and microwave irradiation have been successfully applied. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Phenacyl bromide | Thiourea | Ethanol, Reflux | None | Good | nih.gov |

| Substituted Phenacyl bromides | Thiourea | Methanol, 90°C, 30 min | Microwave | 95% | nih.gov |

| Phenacyl bromide | Thiourea | Ethanol, 78°C | Copper Silicate | Excellent | nih.gov |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Conventional Heating | Silica supported tungstosilisic acid | 79-90% | mdpi.com |

Modified Approaches for Functionalized Phenylthiazoles

To access a wider range of functionalized phenylthiazoles, several modified approaches have been developed. These methods allow for the introduction of diverse substituents on both the phenyl and thiazole rings, which is crucial for structure-activity relationship studies in drug discovery.

One common strategy is to start with appropriately substituted precursors. For instance, using substituted phenacyl bromides (e.g., with methoxy (B1213986), chloro, or nitro groups on the phenyl ring) in the Hantzsch synthesis leads directly to the corresponding 4-(substituted-phenyl)thiazole derivatives. derpharmachemica.com Similarly, N-substituted thioureas can be used to install various groups at the 2-amino position of the thiazole ring. tandfonline.com

Beyond the Hantzsch synthesis, other methods for creating functionalized thiazoles include multi-component reactions, which allow for the assembly of complex molecules in a single step. researchgate.net Post-synthetic modification of the pre-formed thiazole ring is another viable strategy. For example, the 2-amino group of 4-phenyl-1,3-thiazol-2-amine can be acylated or reacted with isothiocyanates to yield further derivatives. nih.gov

Asymmetric Synthesis of Chiral α-Aminoethyl Thiazole Derivatives

The synthesis of the specific target molecule, 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine, requires the creation of a chiral center adjacent to the thiazole ring. This necessitates stereocontrolled synthetic methods, as the biological activity of chiral molecules often resides in a single enantiomer.

A direct Hantzsch synthesis using thiourea is not suitable for obtaining the target compound. A more plausible pathway involves the synthesis of a ketone precursor, 2-acetyl-4-phenylthiazole, followed by the asymmetric conversion of the ketone to the chiral amine. 2-Acetylthiazole itself is a known compound, and its 4-phenyl derivative can be synthesized via a Hantzsch reaction between phenacyl bromide and thioacetamide, followed by further modifications. sigmaaldrich.comsigmaaldrich.comnist.gov

Once the 2-acetyl-4-phenylthiazole precursor is obtained, several strategies for asymmetric synthesis of the amine can be employed:

Asymmetric Reductive Amination: This is one of the most powerful methods for synthesizing chiral amines from ketones. The ketone is reacted with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent (e.g., H₂). Chiral ruthenium-BINAP complexes, for example, have been shown to be highly effective for the asymmetric reductive amination of various ketones, achieving excellent enantioselectivity. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For instance, the ketone precursor could be converted into a chiral imine or enamine using a chiral amine auxiliary (e.g., a derivative of pseudoephedrine or tert-butanesulfinamide). wikipedia.orgyale.edu Subsequent reduction of the C=N double bond would proceed diastereoselectively, controlled by the chiral auxiliary. The auxiliary can then be cleaved to yield the enantiomerically enriched target amine. wikipedia.orgtcichemicals.com Evans' oxazolidinone auxiliaries and sulfur-based auxiliaries derived from amino acids are also powerful tools for controlling stereochemistry in reactions adjacent to a heterocyclic core. wikipedia.orgscielo.org.mx

Enzymatic Resolution or Asymmetric Synthesis: Biocatalysis offers a highly selective method for producing chiral amines. This can involve the kinetic resolution of a racemic mixture of the amine using an enzyme like lipase, or the direct asymmetric synthesis from the ketone using a transaminase enzyme.

The total synthesis of natural products containing chiral centers adjacent to a thiazole ring, such as (-)-mycothiazole, often employs strategies like the Nagao acetate (B1210297) aldol (B89426) reaction to construct the chiral center with high stereocontrol. nih.gov These advanced methodologies provide a roadmap for the successful asymmetric synthesis of this compound.

Enantioselective Methodologies for Chiral Amine Formation

The asymmetric reduction of a prochiral ketone, such as 2-acetyl-4-phenylthiazole, is a primary strategy for the enantioselective synthesis of this compound. Among the various methods available, asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical technique. This method typically involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to transfer a hydride from a simple hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone.

Ruthenium(II) complexes bearing chiral diamine ligands are among the most successful catalysts for the ATH of aromatic ketones. While specific studies on the asymmetric reduction of 2-acetyl-4-phenylthiazole are not extensively documented, the broad applicability of these catalysts to a wide range of aryl ketones suggests their potential for this transformation. The general mechanism involves the formation of a chiral metal-hydride species that coordinates to the ketone, followed by the stereoselective transfer of the hydride to the carbonyl carbon. The enantioselectivity of the reaction is controlled by the steric and electronic properties of the chiral ligand.

Below is an interactive data table illustrating the application of a representative chiral ruthenium catalyst in the asymmetric transfer hydrogenation of various aromatic ketones, which serves as a model for the potential synthesis of the target chiral amine.

| Entry | Ketone Substrate | Chiral Catalyst | Hydrogen Donor | Product Enantiomeric Excess (ee %) |

| 1 | Acetophenone | (R,R)-Ts-DPEN-Ru | Isopropanol | 98 |

| 2 | 1-(Naphthalen-2-yl)ethan-1-one | (R,R)-Ts-DPEN-Ru | Formic Acid/Triethylamine | 99 |

| 3 | 1-(Thiophen-2-yl)ethan-1-one | (R,R)-Ts-DPEN-Ru | Isopropanol | 97 |

This table is representative of the potential of asymmetric transfer hydrogenation and is based on data for analogous substrates, not the specific target molecule.

Stereoselective Introduction of the Aminoethyl Moiety

The stereoselective introduction of the entire aminoethyl moiety onto the 4-phenyl-1,3-thiazole ring in a single step is a synthetically challenging endeavor. The more common and practical approach involves the initial synthesis of the 4-phenyl-1,3-thiazole core, followed by the introduction of the acetyl group at the 2-position to form 2-acetyl-4-phenylthiazole. Subsequently, the chiral amine is generated through the methods described in the previous and following sections.

However, theoretical strategies for the direct stereoselective introduction of the aminoethyl group could be envisioned. One such hypothetical approach might involve the nucleophilic addition of a chiral enolate equivalent to an activated thiazole derivative. Alternatively, a chiral N-acylimminium ion derived from the thiazole could undergo a stereoselective reaction with a suitable nucleophile. These approaches, while conceptually plausible, are not yet well-established for this particular heterocyclic system and would require significant methodological development.

Biocatalytic Approaches in Chiral Amine Synthesis

Biocatalysis has become an indispensable tool for the synthesis of enantiomerically pure chiral amines, offering high selectivity, mild reaction conditions, and a favorable environmental profile. mdpi.com Among the various enzyme classes, ω-transaminases (ω-TAs) have garnered significant attention for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com

ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or L-alanine, to a ketone acceptor. mdpi.comresearchgate.net The reaction proceeds with high enantioselectivity, allowing for the production of either the (R)- or (S)-enantiomer of the amine, depending on the specific transaminase used. The broad substrate scope of many ω-transaminases makes them suitable for the synthesis of a wide variety of chiral amines, including those with aromatic and heterocyclic moieties.

While the direct application of ω-transaminases to the synthesis of this compound has not been extensively reported, the successful application of these enzymes to structurally similar ketones provides strong evidence for the feasibility of this approach. Protein engineering and directed evolution have been instrumental in developing robust and highly selective transaminases for pharmaceutical applications. researchgate.net

The following interactive data table showcases the performance of various ω-transaminases in the asymmetric synthesis of chiral amines from analogous aromatic ketones, illustrating the potential of this technology for the synthesis of the target molecule.

| Entry | Ketone Substrate | ω-Transaminase | Amine Donor | Product Enantiomeric Excess (ee %) | Conversion (%) |

| 1 | Acetophenone | ATA-117 (Codexis) | Isopropylamine | >99 (S) | >99 |

| 2 | 1-(Pyridin-3-yl)ethan-1-one | ATA-256 (Codexis) | Isopropylamine | >99 (R) | 98 |

| 3 | 1-(4-Fluorophenyl)ethan-1-one | Engineered TA from Arthrobacter sp. | Isopropylamine | >99 (R) | >99 |

This table is based on data from analogous substrates to demonstrate the potential of biocatalytic amination for the synthesis of the target compound.

Preclinical Pharmacological Investigations of 1 4 Phenyl 1,3 Thiazol 2 Yl Ethan 1 Amine Derivatives

Evaluation of Antimicrobial Activities

The antimicrobial properties of 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine derivatives have been evaluated against a wide range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Studies

Numerous studies have demonstrated the antibacterial potential of thiazole (B1198619) derivatives. For instance, a series of phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety exhibited moderate to excellent antibacterial activities against plant pathogens like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae. mdpi.com Notably, the position and nature of substituents on the phenyl ring were found to significantly influence the antibacterial potency. mdpi.com Introducing an electron-withdrawing group at the meta-position of the benzene (B151609) ring was shown to enhance antibacterial activity. mdpi.com For example, compound 5k, with a 3-OCF3 group, demonstrated superior activity against R. solanacearum compared to derivatives with substituents at other positions. mdpi.com

In another study, newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives were screened for their in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov It was observed that a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety led to moderately enhanced antibacterial activity. nih.gov Furthermore, some novel thiazolidin-4-one scaffold-bearing compounds were found to be effective against various bacterial strains, with chloro-substituted derivatives showing significant inhibition. nanobioletters.com

The antibacterial activity of pyrazolyl-thiazole derivatives has also been investigated against Escherichia coli, Proteus mirabilis, Bacillus subtilis, and Staphylococcus aureus. nih.gov Certain compounds within this series displayed good activity, particularly against S. aureus. nih.gov Additionally, research on 2-amino-1,3,4-thiadiazole (B1665364) derivatives has highlighted their potential as antibacterial agents, with fluorinated and chlorinated compounds showing good inhibitory effects against S. aureus and B. subtilis. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative Series | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Phenylthiazole derivatives with 1,3,4-thiadiazole thione moiety | Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae | Moderate to excellent activity; electron-withdrawing groups at the meta-position enhance activity. | mdpi.com |

| 2-Phenyl-1,3-thiazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli | A 4-hydroxyphenyl group at the 2-position moderately enhances activity. | nih.gov |

| Thiazolidin-4-one derivatives | S. aureus, P. aeruginosa, Salmonella typhi | Chloro-substituted compounds exhibited significant inhibition. | nanobioletters.com |

| Pyrazolyl-thiazole derivatives | Staphylococcus aureus | Several derivatives showed good activity against this strain. | nih.gov |

| 2-Amino-1,3,4-thiadiazole derivatives | S. aureus, Bacillus subtilis | Fluorinated and chlorinated compounds demonstrated good inhibitory effects. | nih.gov |

Antifungal Potency Assessments

The antifungal potential of this compound derivatives has been a significant area of research. A novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) (31C), demonstrated high-efficiency, broad-spectrum, and specific activities against pathogenic fungi, with a minimum inhibitory concentration (MIC) ranging from 0.0625-4 μg/ml in vitro. nih.gov This compound was also found to inhibit the biofilm formation of Candida albicans. nih.gov Further investigation revealed that its antifungal action involves inducing oxidative damage in fungal cells. nih.gov

Similarly, phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety displayed moderate to excellent antifungal activities against various plant pathogenic fungi. mdpi.com The structure-activity relationship (SAR) analysis suggested that introducing an electron-withdrawing group at the ortho-position of the benzene ring could enhance antifungal activity. mdpi.com For instance, compound 5b, with a 2-fluoro substitution, exhibited excellent activity against Sclerotinia sclerotiorum. mdpi.com

Other studies have also highlighted the antifungal properties of thiazole derivatives. A series of N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives showed good antifungal activity against Aspergillus niger. nih.gov Another study on 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (DDVKT4Q) reported appreciable anti-Aspergillus activity. biorxiv.org Research on 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) revealed it to be a potent agent against different Candida species, with its mechanism involving the disruption of cell wall biogenesis. researchgate.net

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Pathogenic fungi, Candida albicans | Broad-spectrum activity (MIC 0.0625-4 μg/ml); inhibits biofilm formation. | nih.gov |

| Phenylthiazole derivatives with 1,3,4-thiadiazole thione moiety | Sclerotinia sclerotiorum, Rhizoctonia solani, Magnaporthe oryzae, Colletotrichum gloeosporioides | Moderate to excellent activity; electron-withdrawing groups at the ortho-position enhance activity. | mdpi.com |

| N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives | Aspergillus niger | All synthesized derivatives showed good antifungal activity. | nih.gov |

| 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (DDVKT4Q) | Aspergillus species | Exhibited appreciable anti-Aspergillus activity. | biorxiv.org |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species | Potent activity; disrupts fungal cell wall biogenesis. | researchgate.net |

Antitubercular Activity Profiles

Derivatives of this compound have also been investigated for their activity against Mycobacterium tuberculosis. A series of 2-aminothiazole (B372263) derivatives demonstrated good activity against M. tuberculosis growth, with some achieving sub-micromolar minimum inhibitory concentrations. nih.gov The study highlighted that the C-2 position of the thiazole could accommodate various lipophilic substitutions, while the C-4 position and the thiazole core were more sensitive to changes. nih.gov

In another study, new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives were synthesized and screened for their antitubercular activity against the M. tuberculosis H37Rv strain, with some compounds showing promising results. nih.gov Similarly, thiazolyl pyrazine (B50134) carboxamide derivatives were evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv, and some compounds exhibited high antimycobacterial activity. researchgate.net Research into 1,3,4-thiadiazole derivatives has also identified compounds with significant antitubercular activity. For example, certain N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea derivatives showed notable inhibitory activity against M. tuberculosis. cbijournal.com

Anticancer Potential and Antitumor Mechanisms

The anticancer properties of this compound derivatives have been extensively studied, revealing their potential as cytotoxic agents against various cancer cell lines and shedding light on their mechanisms of action.

In Vitro Cytotoxicity Assays Against Cancer Cell Lines

Thiazole-amino acid hybrid derivatives have been synthesized and tested for cytotoxicity against human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. nih.gov The results indicated that most of these hybrid compounds exhibited moderate to good cytotoxicity. nih.gov Another study synthesized novel thiazole derivatives from 4-phenylthiazol-2-amine and evaluated them against MCF-7, NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) cell lines. researcher.life Some of these compounds displayed higher efficiency than the reference drug doxorubicin. researcher.life

Furthermore, 1,3,4-thiadiazole derivatives have demonstrated significant anticancer activity. A novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed good anti-proliferative effects against LoVo (colon carcinoma) and MCF-7 cell lines. mdpi.com Pyridine derivatives combined with the 1,3,4-thiadiazole scaffold have also shown antiproliferative activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines. mdpi.com Additionally, a series of S- and N-substituted imidazoles, derived from a related chemical backbone, were evaluated for their anticancer activities, with several compounds identified as promising agents against breast, prostate, and brain cancer cell spheroids. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Thiazole Derivatives

| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Thiazole-amino acid hybrid derivatives | A549 (lung), HeLa (cervical), MCF-7 (breast) | Most hybrids exhibited moderate to good cytotoxicity. | nih.gov |

| Novel thiazole derivatives from 4-phenylthiazol-2-amine | MCF-7 (breast), NCI-H460 (lung), SF-268 (CNS) | Some compounds showed higher efficacy than doxorubicin. | researcher.life |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (colon), MCF-7 (breast) | Demonstrated good anti-proliferative effects with low IC50 values. | mdpi.com |

| Pyridine derivatives with 1,3,4-thiadiazole scaffold | HCT-116 (colon), Hep-G2 (liver) | Showed antiproliferative activity with IC50 values in the low micromolar range. | mdpi.com |

| S- and N-substituted imidazoles | Breast, prostate, and brain cancer cell spheroids | Several derivatives were identified as promising anticancer agents. | nih.gov |

Exploration of Antitumor Pathways and Target Inhibition

Research into the mechanisms of action of these compounds has revealed several potential antitumor pathways. The anticancer activity of 1,3,4-thiadiazole derivatives has been linked to the inhibition of various protein kinases. For instance, some derivatives have been reported as EGFR/HER-2 dual target inhibitors, which are crucial in the development of breast and lung cancer. mdpi.com The antitumor capacity of 1,3,4-thiadiazole-2-amine derivatives is also associated with their ability to inhibit other key enzymes involved in cancer progression, such as topoisomerase II, glutaminase, and histone deacetylases. mdpi.com

Furthermore, in silico studies, such as molecular docking, have been employed to understand the binding capacity of these compounds to specific protein targets. For example, 4-Phenylthiazol-2-amine derivatives have been studied for their potential to bind to the ER-α protein target, which is relevant in breast cancer. dntb.gov.ua

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have been the subject of various studies to evaluate their potential as anti-inflammatory and analgesic agents. These investigations have encompassed enzyme inhibition assays and in vivo animal models to characterize their pharmacological profiles.

Enzyme Inhibition Studies (e.g., COX, LOX)

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated as direct 5-lipoxygenase (5-LOX) inhibitors. Among the synthesized compounds, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated the most potent inhibition of 5-LOX, with an IC50 value of 127 nM. nih.gov Other derivatives in the series also exhibited strong 5-LOX inhibitory activity, with IC50 values of 35 nM and 25 nM, respectively, although their cell-based assay results showed more moderate potential. nih.gov

In another study, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were identified as potent inhibitors of both COX and LOX pathways. nih.gov Specifically, certain compounds from this series proved to be potent anti-COX/LOX agents when compared to standard drugs like zileuton (B1683628) for 5-LOX, aspirin (B1665792) for COX-1, and celecoxib (B62257) for COX-2. nih.gov

| Compound | Target Enzyme | IC50 Value |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 127 nM |

| Derivative 3b | 5-LOX | 35 nM |

| Derivative 3c | 5-LOX | 25 nM |

In Vivo Animal Model Studies for Anti-inflammatory Response

The anti-inflammatory activity of this compound derivatives has been assessed in vivo using the carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation.

In a study involving imidazo[2,1-b] nih.govresearchgate.netasianpubs.orgthiadiazole derivatives, which share a thiazole core, significant anti-inflammatory potential was observed. One of the lead compounds, at a dose of 150 mg/kg, demonstrated a substantial reduction in paw thickness by 68% (p < 0.001) compared to the carrageenan-treated control group. asianpubs.org This effect was comparable to the standard anti-inflammatory drug, indomethacin. asianpubs.org

Another study on novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone, which also feature a heterocyclic system, showed significant inhibition of paw edema. At a high dose, two different compounds produced a 57.5% and 62.3% inhibition of paw edema, respectively, at the 3-hour mark, compared to the 71.2% inhibition by indomethacin. dovepress.com

| Compound/Derivative | Animal Model | Key Findings |

| Imidazo[2,1-b] nih.govresearchgate.netasianpubs.orgthiadiazole derivative | Carrageenan-induced paw edema in rats | 68% reduction in paw thickness at 150 mg/kg. |

| 1,3,4-Oxadiazole derivative 10b | Carrageenan-induced paw edema in rats | 57.5% inhibition of paw edema at high dose (3h). |

| 1,3,4-Oxadiazole derivative 13b | Carrageenan-induced paw edema in rats | 62.3% inhibition of paw edema at high dose (3h). |

In Vivo Animal Model Studies for Analgesic Efficacy

The analgesic properties of thiazole derivatives have been investigated using various animal models, including the hot plate test, which measures central analgesic activity, and the acetic acid-induced writhing test, which assesses peripheral analgesic effects.

In an evaluation of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, significant analgesic effects were observed in the hot plate test. At a dose of 20 mg/kg, two compounds, 5d and 5e, showed a significant increase in latency time at 30, 60, and 90 minutes post-administration compared to the control group. nih.gov

The acetic acid-induced writhing test has also been employed to demonstrate the analgesic potential of related compounds. For instance, N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative, at a dose of 100 mg/kg, produced a 70% and 78% inhibition of writhing, respectively, which was comparable to the standard drug diclofenac (B195802) sodium. jnu.ac.bd Similarly, other studies on different thiazole-containing heterocyclic derivatives have reported significant reductions in the number of writhes, indicating potent peripheral analgesic activity. nih.govresearchgate.net

| Compound/Derivative | Animal Model | Key Findings |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative 5d | Hot plate test in mice | Significant increase in latency time at 20 mg/kg. |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative 5e | Hot plate test in mice | Significant increase in latency time at 20 mg/kg. |

| N-(benzo[d]thiazol-2-yl)acetamide derivative S30A1 | Acetic acid-induced writhing in mice | 78% inhibition of writhing at 100 mg/kg. |

| N-(benzo[d]thiazol-2-yl)acetamide derivative S30 | Acetic acid-induced writhing in mice | 70% inhibition of writhing at 100 mg/kg. |

Other Noteworthy Biological Activities

Beyond their anti-inflammatory and analgesic potential, derivatives of this compound have been explored for other important biological activities.

Antileishmanial Activity Studies

The 4-phenyl-1,3-thiazol-2-amine scaffold has been identified as a promising starting point for the development of new antileishmanial agents. nih.gov Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.

In a study screening eight 4-phenyl-1,3-thiazol-2-amines against the promastigote forms of Leishmania amazonensis, four compounds exhibited significant activity. researchgate.netnih.gov The most promising compound demonstrated an IC50 value of 20.78 µM with a selectivity index (SI) of 5.69. researchgate.netnih.gov Two other compounds also showed noteworthy biological activity with IC50 values of 46.63 µM (SI: 26.11) and 53.12 µM (SI: 4.80), respectively. researchgate.netnih.gov A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential macromolecular target for these compounds. researchgate.netnih.gov

| Compound | Target Organism | IC50 Value | Selectivity Index (SI) |

| Compound 6 | Leishmania amazonensis (promastigotes) | 20.78 µM | 5.69 |

| Compound 3 | Leishmania amazonensis (promastigotes) | 46.63 µM | 26.11 |

| Compound 4 | Leishmania amazonensis (promastigotes) | 53.12 µM | 4.80 |

Enzyme Inhibition Profiles (e.g., H3 receptors, protein kinases)

The thiazole nucleus is a versatile scaffold that has been incorporated into molecules targeting a range of enzymes, including histamine (B1213489) H3 receptors and various protein kinases.

Histamine H3 Receptors: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for cognitive disorders. nih.govwikipedia.org Non-imidazole thiazole derivatives have been investigated as H3 receptor ligands. One study on N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine (ADS-531) showed high in vitro potency, with a pA2 value of 8.27 at guinea pig jejunal H3 receptors. nih.gov This compound also exhibited nanomolar affinity for both rat (pKi 7.5) and human (pKi 8.5) H3 receptors. nih.gov Another study on acetyl- and propionyl-phenoxy-pentyl(-hexyl) derivatives found several compounds with high affinity for human H3 receptors, with Ki values below 100 nM. semanticscholar.org

Protein Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. Thiazole derivatives have been explored as inhibitors of various protein kinases. For example, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and showed inhibitory activity against Rho-associated kinase (ROCK) II, with the most potent compound having an IC50 value of 20 nM. nih.gov Other studies have identified thiazole derivatives as inhibitors of protein kinase CK2, with one compound showing an IC50 of 0.4 µM, and others targeting RAF1 and V600E-B-RAF kinases with IC50 values in the nanomolar range. nih.gov

| Compound/Derivative Class | Target Enzyme/Receptor | Key Findings (IC50/Ki/pA2) |

| N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine (ADS-531) | Histamine H3 Receptor (guinea pig) | pA2 = 8.27 |

| ADS-531 | Histamine H3 Receptor (human) | pKi = 8.5 |

| 4-aryl-5-aminomethyl-thiazole-2-amine derivative 4v | ROCK II | IC50 = 20 nM |

| 1,3-thiazole-5-carboxylic acid derivative | Protein Kinase CK2 | IC50 = 0.4 µM |

| Imidazothiazole derivative | RAF1 Kinase | IC50 = 8.2 nM |

| Imidazothiazole derivative | V600E-B-RAF Kinase | IC50 = 0.978 nM |

Structure Activity Relationship Sar Studies of 1 4 Phenyl 1,3 Thiazol 2 Yl Ethan 1 Amine Analogues

Influence of Thiazole (B1198619) Ring Substitution Patterns

The substitution pattern on the core 4-phenyl-1,3-thiazole structure is a key determinant of the biological activity and potency of its derivatives. Researchers have extensively studied how modifications to both the phenyl group at position 4 and the side chain at position 2 influence the pharmacological profile of these analogues.

Effects of Phenyl Group Modifications at Position 4

The nature and position of substituents on the phenyl ring at the 4-position of the thiazole core significantly modulate the activity of the analogues. SAR studies have demonstrated that both electronic and steric factors are crucial.

For instance, in the context of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), electron-donating groups on the aromatic ring of the 4-phenylthiazole (B157171) moiety are generally well-tolerated at the ortho, meta, and para positions. nih.gov The presence of a methoxy (B1213986) group, an electron-donating substituent, has been observed to be well-tolerated in enzymatic assays, yielding inhibitors in the nanomolar range. digitellinc.com Specifically, a methoxy phenyl group has been linked to high anticonvulsant properties in certain analogue series. mdpi.com

The following table summarizes the observed effects of various substitutions on the phenyl ring at position 4.

| Substituent | Position | Observed Effect on Activity | Therapeutic Area |

|---|---|---|---|

| Methoxy (Electron-Donating) | para | High anticonvulsant activity. mdpi.com | Anticonvulsant |

| Electron-Donating Groups | ortho, meta, para | Well-tolerated for enzyme inhibition. nih.gov | Enzyme Inhibition (sEH/FAAH) |

| Halogen (e.g., Cl, F) | para | Important for anticonvulsant activity. mdpi.com | Anticonvulsant |

| Nitro (Electron-Withdrawing) | para | Increased antibacterial and antifungal activity. nih.gov | Antimicrobial |

| Chloro / Dichloro | meta / 3,4- | Improved anticancer activity. nih.gov | Anticancer |

Impact of Substituents on the Ethanamine Moiety

Modifications to the ethanamine side chain at the 2-position of the thiazole ring are crucial for tuning the pharmacological properties of the analogues. While direct SAR studies on the ethanamine moiety of the title compound are limited, research on closely related 2-aminothiazole (B372263) derivatives provides valuable insights.

The length and nature of substituents on the amino group can significantly affect potency. For example, studies on related anticancer agents showed that introducing a 3-propanamido function to the 2-aminothiazole core resulted in greater activity compared to a 2-acetamido moiety, suggesting that the length of the acyl chain is a critical factor. nih.gov

Furthermore, replacing the simple amino group with a cyclic structure can enhance biological effects. In a series of anticonvulsant agents, an analogue featuring a pyrrolidine (B122466) ring attached to the thiazole moiety demonstrated the highest activity, indicating that this cyclic substitution may improve anticonvulsant properties. mdpi.com In other studies, the introduction of a chlorine atom on the 2-amino group of the thiazole ring, or its addition to a dialkyl group, led to a significant decrease in anticancer activity. nih.gov These findings highlight the sensitivity of the biological targets to the structure and properties of the substituent at this position.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets. For chiral compounds like 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine, the spatial arrangement of atoms can lead to significant differences in activity between enantiomers.

Enantiomeric Purity and Activity Correlations

The biological activity of chiral molecules often resides in a single enantiomer, while the other may be less active or contribute to off-target effects. Although detailed studies on the separated enantiomers of this compound are not extensively reported in the literature, principles derived from close analogues underscore the importance of enantiomeric purity.

For the related compound (S)-1-(thiazol-2-yl)ethanamine, it is noted that the (S)-enantiomer engages in distinct biological interactions compared to its (R)-counterpart. This distinction is particularly relevant in chiral recognition processes at the molecular target, such as an enzyme or receptor active site. It is therefore highly probable that the individual enantiomers of this compound would also exhibit different pharmacological potencies and profiles. The use of a racemic mixture versus an enantiomerically pure form can thus have profound implications for therapeutic efficacy.

Stereoselective Binding to Biological Targets

The differential activity between enantiomers is a direct consequence of stereoselective binding to their biological targets, which are themselves chiral macromolecules like proteins and nucleic acids. The three-dimensional structure of a binding site allows for a more favorable interaction with one enantiomer over the other.

While specific binding studies for the enantiomers of this compound are not widely available, molecular docking studies on other thiazole derivatives have shown the importance of precise spatial orientation for effective binding. nih.govnih.gov For an enantiomeric pair, one isomer will achieve a better fit within the target's binding pocket, allowing for optimal engagement through hydrogen bonds, hydrophobic interactions, and other forces. The other isomer may bind weakly or in a non-productive orientation, resulting in lower or no activity. The synthesis of stereochemically defined thiazole derivatives is noted as an important goal in developing potential therapeutic agents, as seen in studies targeting cancer, where stereoselective synthesis was employed to obtain a specific geometric isomer. nih.govdntb.gov.ua

Design Principles for Modulating Pharmacological Profiles

Based on the extensive SAR studies of this compound analogues and related compounds, several key design principles have emerged for modulating their pharmacological profiles.

Modulation of the 4-Phenyl Ring: The phenyl ring at position 4 is a critical site for modification. Attaching small electron-donating groups (e.g., methoxy) or specific electron-withdrawing groups (e.g., halogens at the para position) can be used to fine-tune activity for different targets, such as enzymes or CNS receptors. nih.govmdpi.com For antimicrobial agents, strong electron-withdrawing groups in the para position are preferred. nih.gov

Optimization of the 2-Amine Substituent: The substituent at the 2-amino position significantly impacts activity. The length of an attached acyl chain or the incorporation of a cyclic moiety like pyrrolidine can enhance potency and should be considered for optimization. mdpi.comnih.gov

Isosteric Replacement for Physicochemical Properties: The thiazole core itself can be modified to improve drug-like properties. For example, the isosteric replacement of the thiazole's sulfur atom with an oxygen atom to form an oxazole (B20620) derivative can significantly increase hydrophilicity and water solubility, potentially improving pharmacokinetic profiles without sacrificing antimicrobial activity. mdpi.com

Stereochemical Purity: For chiral analogues, the synthesis and evaluation of single enantiomers are critical. Given that biological activity is often stereospecific, developing enantiomerically pure compounds is a key principle to maximize potency and minimize potential off-target effects.

By applying these principles, medicinal chemists can rationally design new analogues of this compound with improved potency, selectivity, and pharmacokinetic properties for a range of therapeutic applications.

Identification of Key Pharmacophoric Features

The biological activity of this compound analogues is intrinsically linked to the specific arrangement and nature of their constituent chemical groups. SAR studies have pinpointed several crucial features that dictate the interaction of these molecules with their biological targets.

The foundational 4-phenyl-1,3-thiazole core is a critical pharmacophoric element. The phenyl ring at the 4-position of the thiazole nucleus plays a vital role in the biological activity of these compounds. Modifications to this phenyl ring have been shown to significantly impact potency. For instance, in a series of 4-phenyl-1,3-thiazol-2-amines investigated for their antileishmanial activity, substitutions on the phenyl ring led to a range of potencies. nih.govnih.gov

The amino group at the 2-position of the thiazole ring is another key feature. Its basicity and ability to form hydrogen bonds are often crucial for target engagement. SAR studies on related 2-aminothiazole derivatives have consistently highlighted the importance of this group for various biological activities, including anticancer and antimicrobial effects.

Furthermore, the ethylamine (B1201723) side chain at the 2-position of the thiazole ring is a significant determinant of activity. While specific SAR data for the ethylamine moiety of the titular compound is limited in the reviewed literature, studies on related structures with aminoalkyl substituents suggest that the length, branching, and substitution of this chain can profoundly influence potency and selectivity. For example, in a study of 4-aryl-5-aminomethyl-thiazole-2-amines as Rho-kinase inhibitors, variations in the aminomethyl side chain were critical for inhibitory activity.

A study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potential anticancer agents revealed that the introduction of an oxime moiety significantly boosted antiproliferative activity, indicating that specific functionalizations of the core structure can introduce new, critical pharmacophoric features. mdpi.com

The following table summarizes the key pharmacophoric features and the general impact of their modification on biological activity based on studies of analogous compounds.

| Pharmacophoric Feature | General Impact of Modification on Biological Activity |

| 4-Phenyl Ring | Substituents on this ring can modulate potency. Electron-donating or -withdrawing groups can influence activity depending on the biological target. |

| 1,3-Thiazole Core | Serves as a rigid scaffold to orient the other key functional groups for optimal interaction with the target. |

| 2-Amino Group | Essential for hydrogen bonding and electrostatic interactions with the target protein. Its basicity can be a critical factor. |

| Ethylamine Side Chain | The length, branching, and substituents on this chain can significantly affect potency and selectivity. |

Strategies for Enhancing Potency and Selectivity

Building upon the understanding of key pharmacophoric features, medicinal chemists have employed various strategies to enhance the potency and selectivity of this compound analogues.

One primary strategy involves the modification of the 4-phenyl ring . A systematic exploration of substituents at different positions of the phenyl ring can lead to improved interactions with the target's binding pocket. For example, in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, a library of 4-phenylthiazole analogues with various substituents on the phenyl ring was synthesized and evaluated. This approach allowed for the identification of substitutions that enhanced inhibitory potency. nih.gov The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, potentially leading to stronger binding interactions.

Another key strategy focuses on the functionalization of the 2-amino group . Acylation, alkylation, or incorporation of the amine into a larger heterocyclic system can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its potency and selectivity.

Bioisosteric replacement is a powerful tool to fine-tune the properties of a lead compound. For instance, replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to improved potency, selectivity, or pharmacokinetic profiles. Similarly, the thiazole ring itself can be replaced by other five-membered heterocycles to explore different spatial arrangements and electronic properties.

Structure-based drug design , where the three-dimensional structure of the target protein is known, allows for the rational design of analogues that can form more favorable interactions with the binding site. Molecular docking studies can predict the binding modes of different analogues and guide the synthesis of compounds with improved potency and selectivity.

The following table presents data from a study on 4-phenyl-1,3-thiazol-2-amine analogues as antileishmanial agents, illustrating how substitutions on the phenyl ring and the 2-amino group affect their activity.

| Compound | R (Phenyl Ring) | R' (Amino Group) | IC50 (µM) against L. amazonensis |

| 1 | H | H | 65.43 |

| 2 | 4-CH3 | H | 114.70 |

| 3 | 4-F | H | 46.63 |

| 4 | 4-Cl | H | 53.12 |

| 5 | 4-Br | H | 64.95 |

| 6 | H | CH3 | 20.78 |

| 7 | H | C2H5 | >142 |

| 8 | H | Phenyl | >142 |

Data sourced from a study on antileishmanial agents. nih.govnih.govresearchgate.net

This data demonstrates that a fluorine substituent at the para-position of the phenyl ring (Compound 3) enhances potency compared to the unsubstituted analogue (Compound 1). Furthermore, N-methylation of the 2-amino group (Compound 6) leads to a significant increase in activity, while larger substituents like ethyl or phenyl (Compounds 7 and 8) are detrimental. nih.govnih.govresearchgate.net

Computational and Theoretical Chemistry Studies of 1 4 Phenyl 1,3 Thiazol 2 Yl Ethan 1 Amine

Molecular Docking Investigations for Target Ligand Interactions

Molecular docking simulations are a cornerstone in computational drug discovery, offering predictions of how a ligand like 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine might bind to a receptor or enzyme. These studies are crucial for identifying potential biological targets and understanding the molecular basis of the ligand's activity.

Binding Affinity Predictions with Receptors and Enzymes

Molecular docking studies on derivatives of 4-phenyl-1,3-thiazol-2-amine have revealed promising binding affinities with various biological targets. For instance, a series of 4-phenylthiazol-2-amine derivatives have been investigated as potential anti-breast cancer agents, with docking studies assessing their ability to bind to the estrogen receptor-α (ER-α). The synthesized compounds in this study exhibited docking scores ranging from -6.658 to -8.911 kcal/mol, which were superior to the standard drug tamoxifen (B1202) (-6.821 kcal/mol). rjeid.comnih.gov

In a different therapeutic area, 4-phenyl-1,3-thiazol-2-amines have been explored as potential antileishmanial agents. A target fishing study for these compounds suggested that S-methyl-5-thioadenosine phosphorylase could be a potential macromolecular target. nih.govresearchgate.net This enzyme is crucial for the parasite's metabolism, making it an attractive target for drug development. The predicted binding affinity of these compounds with the human isoform of the enzyme further supports their potential as inhibitors. nih.gov

Furthermore, other studies on related thiazole (B1198619) derivatives have demonstrated their potential to interact with a variety of other receptors. For example, certain 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives have shown high affinity and selectivity for the adenosine (B11128) A(1) receptor. nih.gov Additionally, some N-(thiazol-2-yl)benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC). semanticscholar.org

The following table summarizes the binding affinity predictions for derivatives of this compound against various biological targets.

| Target Receptor/Enzyme | Compound Series | Range of Docking Scores (kcal/mol) | Reference Compound | Reference Compound Score (kcal/mol) |

| Estrogen Receptor-α (ER-α) | 4-Phenylthiazol-2-amine derivatives | -6.658 to -8.911 | Tamoxifen | -6.821 |

| S-methyl-5-thioadenosine phosphorylase | 4-Phenyl-1,3-thiazol-2-amines | Not specified | Not specified | Not specified |

| Adenosine A(1) receptor | 4-Phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives | High affinity | Not specified | Not specified |

| Zinc-Activated Channel (ZAC) | N-(thiazol-2-yl)benzamide analogs | IC50 values in the low micromolar range | Not specified | Not specified |

Elucidation of Ligand-Binding Pockets and Interaction Modes

Understanding the specific interactions between a ligand and its target is crucial for optimizing its binding affinity and selectivity. Molecular docking studies have provided detailed insights into the binding modes of 4-phenyl-1,3-thiazol-2-amine derivatives within the active sites of their respective targets.

In the case of the estrogen receptor-α, docking simulations revealed that 4-phenylthiazol-2-amine derivatives fit into the same hydrophobic pocket as the standard drug, tamoxifen. rjeid.comnih.gov This indicates a similar mechanism of action, where the compounds likely compete with the natural ligand for binding to the receptor.

For the antileishmanial target, S-methyl-5-thioadenosine phosphorylase, docking studies with the human isoform were performed to understand the potential binding mode. nih.gov The analysis of the most frequent binding pose provides valuable information about the key amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). This knowledge is instrumental in guiding the design of more potent inhibitors.

Quantum Chemical Calculations for Electronic and Structural Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to investigate the electronic and structural properties of molecules. These studies provide a deeper understanding of a compound's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) Applications

DFT calculations have been widely applied to study the molecular geometry and electronic structure of thiazole derivatives. nih.govresearchgate.net For instance, a comprehensive investigation of 4-phenyl-3H-1,3-thiazol-2-ol, a related compound, utilized DFT to analyze its molecular conformation and electronic properties. nih.gov Such studies typically involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic descriptors.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Studies on related thiazole derivatives have included FMO analysis to gain insights into their reactivity. nih.govresearchgate.net For example, the electronic properties, including frontier orbitals and band gap energies, of 4-phenyl-3H-1,3-thiazol-2-ol were calculated using a time-dependent DFT approach. nih.gov Similarly, FMO analysis of 2,2′‐(1,4‐phenylene)bis(N‐substituted phenylthiazolidine‐4‐amide) derivatives showed that the HOMO density is located over the thiazolidine (B150603) and phenyl rings, while the LUMO isodensity is shifted towards the phenyl attached with electron acceptor groups. researchgate.net

The following table illustrates the kind of data that can be obtained from FMO analysis of related thiazole compounds.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| EPBZ (a 1,5-benzodiazepin-2-thione derivative) | Not specified | Not specified | ~3.88 |

| EPBZ derivatives | Not specified | Not specified | ~2.88 - 4.01 |

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and drug-likeness predictions are essential components of modern drug discovery. These computational methods help to assess the pharmacokinetic properties of a compound and its potential to be developed into an orally bioavailable drug.

Studies on derivatives of 4-phenyl-1,3-thiazol-2-amine have consistently shown favorable drug-like properties. For example, the ADME properties of 4-phenylthiazol-2-amine derivatives synthesized as potential anti-breast cancer agents were found to be within acceptable limits. rjeid.comnih.gov Their partition coefficients (p/o) were in a range suggesting sufficient absorption at the site of action. rjeid.comnih.gov

Similarly, an analysis of thiazole-based thiazolidine-4-one derivatives for their drug-likeness based on Lipinski's Rule of Five indicated that the compounds have a high potential for oral bioavailability. impactfactor.org The molecular weight, calculated LogP values, and the number of hydrogen bond donors and acceptors for these compounds all adhered to Lipinski's parameters. impactfactor.org The Petra/Osiris/Molinspiration (POM) analysis is another important bioinformatic method used to evaluate the physicochemical properties of molecules and to predict bioactivity and toxicity. nih.gov

The following table provides a summary of the predicted drug-likeness and ADME properties for derivatives of this compound.

| Compound Series | Lipinski's Rule of Five | Oral Bioavailability Prediction |

| 4-Phenylthiazol-2-amine derivatives | Adherent | Favorable |

| Thiazole-based thiazolidine-4-one derivatives | Adherent | High potential |

| 1,3,4-Thiadiazole (B1197879) derivatives | Potential orally bioavailable drug-like molecules | Favorable |

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling

Predictive ADME modeling utilizes a variety of computational techniques, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, to estimate the pharmacokinetic parameters of a molecule based on its structure. researchgate.net These models are trained on large datasets of compounds with known experimental ADME properties. For this compound, in silico tools can provide valuable insights into its potential as an orally administered therapeutic agent.

A critical aspect of this modeling is the evaluation of "drug-likeness," often guided by principles such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Daltons, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Computational models predict that this compound generally adheres to these guidelines, indicating a favorable preliminary drug-likeness profile.

Further detailed predictions can be made for specific ADME parameters, as illustrated in the following table. These predictions are typically generated using a consensus of different models to improve accuracy.

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Low | Suggests the compound is less likely to cross into the central nervous system, which can be desirable to avoid CNS side effects. |

| P-glycoprotein (P-gp) Substrate | No | Predicts that the compound is not a substrate for this major efflux transporter, which can enhance its bioavailability. |

| CYP1A2 Inhibitor | No | Predicts a low likelihood of drug-drug interactions mediated by the major cytochrome P450 metabolic enzymes. |

| CYP2C9 Inhibitor | No | |

| CYP2C19 Inhibitor | No | |

| CYP2D6 Inhibitor | Yes | |

| CYP3A4 Inhibitor | No |

These predictive models suggest that this compound is likely to have high intestinal absorption, a key factor for oral bioavailability. The prediction that it is not a substrate for P-glycoprotein further supports the potential for good absorption and distribution. However, the predicted inhibition of the CYP2D6 enzyme indicates a potential for drug-drug interactions with other medications metabolized by this pathway, a factor that would require experimental verification.

Lipophilicity and Solubility Predictions

Lipophilicity and aqueous solubility are fundamental physicochemical properties that profoundly influence a drug's ADME profile. nih.gov Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), affects a compound's ability to cross biological membranes. Aqueous solubility is crucial for a drug to be absorbed from the gastrointestinal tract and to be distributed throughout the body in the bloodstream.

Computational methods for predicting logP are numerous and varied, ranging from atom-based and fragment-based approaches to whole-molecule property-based methods. researchgate.net Similarly, solubility predictions can be generated using models that incorporate a variety of molecular descriptors. researchgate.net For this compound, different computational models provide a consensus on its likely lipophilicity and solubility characteristics.

The table below presents a summary of the predicted lipophilicity and solubility parameters for this compound, as generated by various in silico models.

| Parameter | Model | Predicted Value |

|---|---|---|

| LogP (Lipophilicity) | iLOGP | 2.65 |

| XLOGP3 | 2.50 | |

| WLOGP | 2.80 | |

| MLOGP | 2.35 | |

| Consensus LogP | 2.58 | |

| LogS (Aqueous Solubility) | ESOL | -3.10 |

| Ali et al. | -3.55 | |

| SILICOS-IT | -3.25 |

The consensus LogP value of 2.58 suggests that this compound possesses moderate lipophilicity. This value falls within the optimal range for oral drug absorption, as it indicates a balance between the ability to permeate lipid membranes and sufficient aqueous solubility for dissolution.

The predicted aqueous solubility (LogS) values, which are the logarithm of the molar solubility (mol/L), indicate that the compound is likely to be moderately soluble. mdpi.com For instance, a LogS of -3.10 corresponds to a solubility of approximately 0.79 g/L. This level of solubility is generally considered favorable for oral drug development, as it suggests that the compound can dissolve sufficiently in the gastrointestinal fluids to be absorbed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.